4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol 4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol
Brand Name: Vulcanchem
CAS No.: 717915-85-0
VCID: VC16805968
InChI: InChI=1S/C19H28N2OS/c1-11(20)17-21-15(10-23-17)12-8-13(18(2,3)4)16(22)14(9-12)19(5,6)7/h8-11,22H,20H2,1-7H3/t11-/m1/s1
SMILES:
Molecular Formula: C19H28N2OS
Molecular Weight: 332.5 g/mol

4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol

CAS No.: 717915-85-0

Cat. No.: VC16805968

Molecular Formula: C19H28N2OS

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol - 717915-85-0

Specification

CAS No. 717915-85-0
Molecular Formula C19H28N2OS
Molecular Weight 332.5 g/mol
IUPAC Name 4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol
Standard InChI InChI=1S/C19H28N2OS/c1-11(20)17-21-15(10-23-17)12-8-13(18(2,3)4)16(22)14(9-12)19(5,6)7/h8-11,22H,20H2,1-7H3/t11-/m1/s1
Standard InChI Key FBBHSSXFCYJCBE-LLVKDONJSA-N
Isomeric SMILES C[C@H](C1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)N
Canonical SMILES CC(C1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule’s structure comprises three distinct regions:

  • A 2,6-ditert-butylphenol backbone, providing steric protection to the phenolic -OH group.

  • A 1,3-thiazole ring at the 4-position of the phenol, introducing nitrogen and sulfur heteroatoms.

  • A (1R)-1-aminoethyl substituent on the thiazole’s 2-position, creating a chiral center with potential biological relevance.

The tert-butyl groups (C(CH3)3\text{C}(\text{CH}_3)_3) at positions 2 and 6 of the phenol ring impose significant steric hindrance, a feature known to enhance oxidative stability in phenolic antioxidants . The thiazole ring’s electron-rich nature and the amine’s basicity create opportunities for hydrogen bonding and metal coordination, which may influence solubility and reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number717915-85-0
Molecular FormulaC19H28N2OS\text{C}_{19}\text{H}_{28}\text{N}_2\text{OS}
Molecular Weight332.5 g/mol
IUPAC Name4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol
Stereochemistry(1R) configuration at aminoethyl chiral center

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

The compound’s synthesis likely involves three key steps:

  • Phenol Alkylation: Introducing tert-butyl groups to phenol via Friedel-Crafts alkylation. Patent literature describes high-yield methods for 2,6-ditert-butylphenol synthesis using isobutylene and aluminum-based catalysts under controlled temperatures (100–110°C) .

  • Thiazole Ring Construction: Formation of the 1,3-thiazole moiety through Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones.

  • Chiral Amine Introduction: Stereoselective addition of the aminoethyl group, potentially via reductive amination of a ketone precursor using enantioselective catalysts.

Industrial Challenges

  • Regioselectivity: Ensuring exclusive substitution at the phenol’s 4-position requires careful catalyst selection. The patent US4113976A highlights the use of phenyloxyorthotertbutylphenoxyhydroaluminum acid to achieve >90% selectivity for 2,6-ditert-butylphenol .

  • Stereochemical Purity: Maintaining the (1R) configuration during amine synthesis necessitates chiral auxiliaries or asymmetric catalysis, increasing production costs.

  • Byproduct Management: Incomplete alkylation may yield mono- or tri-substituted phenol derivatives, requiring rigorous purification via vacuum distillation .

Table 2: Comparative Alkylation Catalysts

Catalyst SystemTemperature (°C)Selectivity for 2,6-DTBP (%)Byproducts
Aluminum phenolate100–11075–874-TBP, 2,4-DTBP, TTBP
Phenyloxyorthotertbutylphenoxyhydroaluminum acid100–11090–95<5% TTBP
Sulfuric acid + MTBE80–90692,4-DTBP, 2,5-DTBP

Data synthesized from .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the tert-butyl groups, with limited aqueous solubility (<0.1 mg/mL). Miscible with polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons.

  • Thermal Stability: The phenolic -OH group is stabilized against oxidation by steric shielding, with decomposition observed above 250°C .

  • Acid-Base Behavior: The phenol (pKa ≈ 10) and amine (pKa ≈ 9.5) groups confer amphoteric properties, enabling salt formation under acidic or basic conditions.

Spectroscopic Fingerprints

  • IR Spectroscopy: Key peaks include O-H stretch (~3300 cm⁻¹), C=N stretch (1650 cm⁻¹, thiazole), and N-H bend (1600 cm⁻¹, amine).

  • NMR (¹H):

    • Phenolic protons: δ 5.2 ppm (singlet, 1H).

    • tert-Butyl groups: δ 1.4 ppm (singlet, 18H).

    • Thiazole protons: δ 7.8 ppm (doublet, 1H), δ 6.9 ppm (singlet, 1H).

Research Gaps and Future Directions

  • Pharmacological Profiling: No in vivo toxicity or efficacy data are publicly available. Priority studies should assess acute toxicity (LD₅₀) and blood-brain barrier penetration.

  • Synthetic Optimization: Developing enantioselective routes to the (1R)-amine without chromatographic purification would enhance scalability.

  • Computational Modeling: QSAR studies could predict off-target interactions and optimize the balance between antioxidant activity and solubility.

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